BenchChemオンラインストアへようこそ!

CP 461

Colon Cancer Growth Inhibition IC50

CP 461 is a non-fungible SAAND with dual PDE2/5 inhibition and tubulin-binding activity. The benzylamide moiety confers 200-fold greater potency than exisulind in β-catenin reduction and unique G2-M arrest not achievable with first-gen analogs. Ideal for Wnt/β-catenin signaling, CLL research, and preclinical PK/PD studies. Verify application requirements before ordering.

Molecular Formula C25H22ClFN2O
Molecular Weight 420.9 g/mol
CAS No. 227619-96-7
Cat. No. B1669496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 461
CAS227619-96-7
Synonyms(5-fluoro-2-methyl-1-(4-pyridyl)methylene-3-(N-benzyl)-indene)-acetamide hydrochloride
CP 461
CP-461
CP461 cpd
OSI 461
OSI-461
OSI461
Molecular FormulaC25H22ClFN2O
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl
InChIInChI=1S/C25H21FN2O.ClH/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19;/h2-14H,15-16H2,1H3,(H,28,29);1H/b22-13-;
InChIKeyKGXPDNOBLLACKL-BWLGBDCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP 461 (CAS 227619-96-7): Baseline Characterization of a Second-Generation Proapoptotic Sulindac Analog for Procurement Decisions


CP 461 (also known as OSI-461) is a second-generation, orally bioavailable selective apoptotic antineoplastic drug (SAAND) and a sulindac analog [1]. Unlike the parent NSAID sulindac, CP 461 is a specific inhibitor of cyclic GMP phosphodiesterases (PDE2 and PDE5) but does not inhibit cyclooxygenase-1 or -2 (COX-1/2) [2]. The compound contains a benzylamide moiety that confers distinct pharmacological properties not shared by first-generation analogs such as exisulind (sulindac sulfone) [3]. CP 461 has undergone Phase I/II clinical evaluation in solid tumors and chronic lymphocytic leukemia and demonstrates a dual mechanism involving both PDE inhibition and direct tubulin binding [4][5].

Why CP 461 Cannot Be Substituted with Exisulind or Other Sulindac Derivatives: Structural Basis of Differentiation


Within the SAAND class, structural modifications profoundly alter mechanism, potency, and selectivity. CP 461 contains a critical benzylamide moiety attached to the sulindac scaffold, a modification absent in exisulind (sulindac sulfone) and sulindac sulfide [1]. This single chemical change introduces a second, tubulin-targeting mechanism of action not observed with exisulind, which lacks any microtubule effect [2][3]. Consequently, generic substitution with exisulind or related first-generation analogs would fail to recapitulate the potent G2-M arrest phenotype and the rapid microtubule depolymerization kinetics uniquely associated with CP 461. The quantitative evidence below substantiates that even within the SAAND class, small structural variations translate into orders-of-magnitude differences in cellular potency and distinct mechanistic profiles, making CP 461 a non-fungible research tool for applications requiring both PDE inhibition and microtubule disruption [4].

Quantitative Differentiation Evidence for CP 461 Against Its Closest Analogs


Growth Inhibition Potency in Colon Cancer: CP 461 Demonstrates a 100-Fold Improvement Over Exisulind

In SW480 human colon cancer cells, CP 461 inhibits cell growth with an IC50 of 2 μmol/L, compared to 200 μmol/L for exisulind (sulindac sulfone), representing a 100-fold increase in potency [1]. This head-to-head study in the same cellular context establishes that CP 461 is substantially more potent than the first-generation SAAND from which it was derived.

Colon Cancer Growth Inhibition IC50

β-Catenin Down-Regulation: CP 461 Exhibits 200-Fold Higher Potency Than Exisulind

In SW480 colon tumor cells, CP 461 reduces β-catenin protein levels with an EC50 of approximately 1 μmol/L, while exisulind requires approximately 200 μmol/L to achieve the same effect—a 200-fold difference in potency [1]. This quantitative advantage extends to downstream effects, with CP 461 reducing cyclin D1 levels (EC50 ≈1 μmol/L) compared to exisulind (EC50 ≈300 μmol/L) [2].

β-Catenin Wnt Signaling Colon Cancer

G2-M Cell Cycle Arrest: CP 461 Induces Potent Arrest in CLL Cells Whereas Exisulind Shows No Effect

In WSU-CLL chronic lymphocytic leukemia cells, CP 461 induces G2-M cell cycle arrest with an EC50 of 1.1 μmol/L. In contrast, neither sulindac sulfide (a COX inhibitor) nor sulindac sulfone (exisulind) induces any G2-M arrest, Bcl2 phosphorylation, or microtubule disassembly under the same conditions [1]. This binary functional distinction—presence versus complete absence of activity—establishes a qualitative and quantitative mechanistic divergence.

Cell Cycle Arrest G2-M Phase Chronic Lymphocytic Leukemia

Microtubule Depolymerization Kinetics: CP 461 Eliminates Microtubules Within 30 Minutes While Exisulind Shows No Effect

By indirect immunofluorescence microscopy, CP 461 eliminated microtubules rapidly, with a reduction detected within 30 minutes of drug treatment in WSU-CLL cells. Neither sulindac sulfide nor sulindac sulfone (exisulind) induced any microtubule disassembly or cell shape changes [1]. In vitro tubulin polymerization assays confirmed that CP 461 interacts directly with tubulin to cause microtubule depolymerization and/or inhibit de novo tubulin polymerization [2].

Microtubule Dynamics Cytoskeleton Mitotic Arrest

Selective Apoptosis Induction: CP 461 Kills >50% of Primary CLL Cells While Sparing Normal Mononuclear Cells

Treatment with 30 μmol/L CP 461 induced greater than 50% apoptosis in 10 out of 10 primary chronic lymphocytic leukemia (CLL) cell samples, whereas the same drug concentration had only marginal effects (14% apoptosis) on normal whole mononuclear cells [1]. This differential response provides quantitative evidence of a therapeutic window between malignant and normal cells. The Phase I clinical trial confirmed this selectivity profile, with CP 461 demonstrating minimal toxicity at doses up to 800 mg/day [2].

Apoptosis Primary CLL Cells Selectivity

Clinical Pharmacokinetics: CP 461 Achieves Plasma Concentrations Exceeding In Vitro Apoptotic EC50 at Tolerable Doses

In a Phase I clinical trial, CP 461 administered orally at doses ≥200 mg/day achieved peak plasma concentrations between 1-2 hours post-dose that exceeded the known in vitro EC50 (1-2 μmol/L) for apoptosis in cancer cells [1]. The drug exhibited a terminal half-life of 6.7 hours, dose-proportional AUC from 200 to 800 mg/day, and minimal toxicity—with a maximum tolerated dose not reached up to 800 mg/day [2]. This human pharmacokinetic dataset provides a clinically validated exposure benchmark absent for many preclinical SAAND analogs.

Pharmacokinetics Clinical Translation Oral Bioavailability

Optimized Research and Translational Applications for CP 461 Based on Differentiating Evidence


Colon Cancer Research Requiring Potent β-Catenin Pathway Modulation

CP 461's 200-fold greater potency than exisulind in reducing β-catenin protein levels (EC50 ≈1 μmol/L vs. ≈200 μmol/L) and cyclin D1 levels (EC50 ≈1 μmol/L vs. ≈300 μmol/L) in SW480 colon tumor cells [1] makes it the preferred SAAND analog for Wnt/β-catenin signaling studies. Researchers investigating APC-mutant or β-catenin-driven colon cancer models should select CP 461 to achieve robust pathway inhibition at experimentally feasible concentrations without the confounding cytotoxicity associated with high-dose exisulind.

Chronic Lymphocytic Leukemia (CLL) Studies Targeting G2-M Arrest and Microtubule Dynamics

CP 461 is uniquely suited for CLL research requiring G2-M arrest and microtubule disruption, as it induces G2-M arrest with an EC50 of 1.1 μmol/L and eliminates microtubules within 30 minutes in WSU-CLL cells, whereas exisulind and sulindac sulfide show no such effects [2][3]. The compound's preferential apoptosis induction in primary CLL cells (>50% at 30 μmol/L) over normal mononuclear cells (14% apoptosis) further supports its use in translational CLL studies evaluating therapeutic windows [4].

In Vivo Pharmacodynamic Studies Requiring Validated Human Pharmacokinetic Benchmarks

For preclinical in vivo studies where dose selection and exposure-response relationships are critical, CP 461 offers a clinically validated pharmacokinetic dataset: oral bioavailability achieving plasma concentrations above the in vitro apoptotic EC50 (1-2 μmol/L) at doses ≥200 mg/day, a 6.7-hour terminal half-life, and dose-proportional AUC from 200-800 mg/day in humans [5]. These parameters reduce uncertainty when designing animal efficacy studies and enable more accurate interspecies scaling and PK/PD modeling.

Mechanistic Studies of Dual PDE Inhibition and Tubulin Targeting

CP 461's dual mechanism—inhibition of cGMP phosphodiesterases (PDE2/5) and direct tubulin binding causing microtubule depolymerization—distinguishes it from single-mechanism SAANDs such as exisulind, which lacks any microtubule activity [6][7]. Investigators seeking to dissect the relative contributions of PKG activation versus mitotic arrest to apoptosis induction should use CP 461 as a positive control for both pathways, with exisulind serving as a PDE-only comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 461

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.